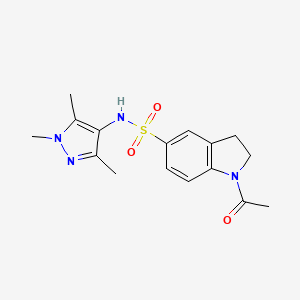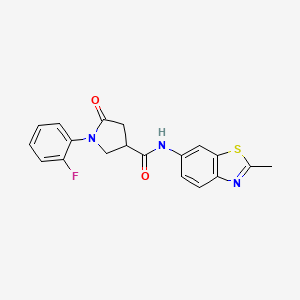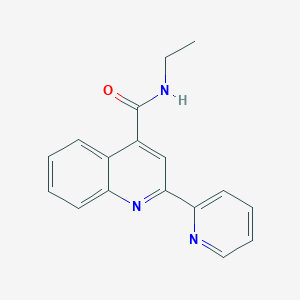
US9156811, Ddd71237
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
US9156811 and Ddd71237 are two compounds that have been the subject of scientific research in recent years. These compounds have shown potential in various fields, including medicine, agriculture, and environmental science. In
作用機序
The mechanism of action of US9156811 and Ddd71237 is complex and varies depending on the specific application. In medicine, these compounds have been shown to target specific cellular pathways and proteins involved in disease progression. In agriculture, they have been shown to enhance plant growth and resistance through various mechanisms, including increased nutrient uptake and activation of plant defense mechanisms. In environmental science, they have been shown to degrade pollutants through various mechanisms, including enzymatic degradation and oxidation.
Biochemical and Physiological Effects:
US9156811 and Ddd71237 have been shown to have various biochemical and physiological effects in different systems. In medicine, these compounds have been shown to inhibit tumor growth, reduce inflammation, and modulate immune responses. In agriculture, they have been shown to enhance plant growth and yield, increase nutrient uptake, and improve plant resistance to pests and diseases. In environmental science, they have been shown to degrade pollutants and toxins, leading to improved soil and water quality.
実験室実験の利点と制限
US9156811 and Ddd71237 have several advantages and limitations for use in lab experiments. One advantage is their high potency and specificity, which allows for precise targeting of specific cellular pathways and proteins. Another advantage is their stability, which allows for long-term storage and use in various experimental conditions. However, these compounds also have limitations, including their high cost, limited availability, and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on US9156811 and Ddd71237. In medicine, further studies are needed to explore their potential as treatments for various diseases, including cancer, autoimmune diseases, and inflammation. In agriculture, further studies are needed to optimize their use as plant growth enhancers and pest and disease resistance agents. In environmental science, further studies are needed to explore their potential for pollutant degradation and environmental remediation.
In conclusion, US9156811 and Ddd71237 are two compounds that have shown potential in various fields, including medicine, agriculture, and environmental science. Their synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of these compounds and to optimize their use in various applications.
合成法
US9156811 and Ddd71237 are synthesized through a complex chemical process involving several steps. The process involves the use of various reagents and catalysts to produce the desired compounds. The synthesis method is crucial in ensuring the purity and quality of the compounds, as impurities can affect their properties and performance.
科学的研究の応用
US9156811 and Ddd71237 have been extensively studied for their potential applications in various fields. In medicine, these compounds have shown promise as potential treatments for cancer, autoimmune diseases, and inflammation. In agriculture, they have been studied for their ability to enhance crop growth and resistance to pests and diseases. In environmental science, they have been explored for their potential to degrade pollutants and toxins in soil and water.
特性
IUPAC Name |
1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-16(11(2)19(4)17-10)18-24(22,23)14-5-6-15-13(9-14)7-8-20(15)12(3)21/h5-6,9,18H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGFPGFOKLTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
US9156811, Ddd71237 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)

![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)




![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)
![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)